N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
Description
Properties
IUPAC Name |
N-butan-2-yl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-3-13(2)18-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUQUIYDDJILIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sec-butyl Group: The sec-butyl group is introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Hexanamide Chain: The hexanamide chain is attached through amide bond formation, often using coupling reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can alter the activity of the target proteins, leading to therapeutic effects. The compound’s structure allows it to interact with both the catalytic and peripheral sites of enzymes, enhancing its inhibitory potency .
Comparison with Similar Compounds
Key Structural Variations:
Core Heterocycle: Target Compound: Benzo[d][1,2,3]triazin-4-one (triazinone). Comparators: Quinazoline-2,4-dione (quinazolinedione) . The triazinone core has a nitrogen-rich structure, while quinazolinedione includes two ketone groups, altering electronic properties and hydrogen-bonding capacity.
Amide Substituents :
- Target Compound : Sec-butyl group (branched alkyl).
- Comparators : Aromatic groups (e.g., dihydrodioxin, bromopyridinyl, iodopyridinyl) .
The sec-butyl group may enhance lipophilicity, whereas aromatic substituents could improve target binding via π-π interactions.
Alkyl Chain Length :
- Target Compound : Six-carbon spacer (hexanamide).
- Comparators : Five-carbon (pentanamide) or seven-carbon (heptanamide) chains .
Chain length affects conformational flexibility and interactions with enzyme active sites.
Implications of Structural Differences
Bioactivity Potential: Quinazolinediones are associated with sEH inhibition due to their urea-like carbonyl groups, which mimic epoxy fatty acid substrates . The triazinone core’s electron-deficient nature may instead favor interactions with nucleophilic residues (e.g., cysteine or serine in proteases).
Shorter alkyl chains (e.g., pentanamide) may reduce steric hindrance in binding pockets compared to hexanamide or heptanamide spacers.
Limitations of Current Data
- Biological Activity: No enzymatic or cellular data are provided for the target compound, limiting direct pharmacological comparison.
- Synthetic Optimization: The triazinone derivative’s reaction conditions (30 hours at 75°C) suggest room for optimization, whereas quinazolinedione syntheses follow standardized protocols .
Biological Activity
N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 316.4 g/mol
- CAS Number : 440330-77-8
The compound features a hexanamide backbone with a sec-butyl group and a 4-oxobenzo[d][1,2,3]triazin moiety. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Alkylation : The introduction of the sec-butyl group via alkylation reactions using sec-butyl halides in the presence of a base.
- Finalization : The product is purified through chromatography to yield the final compound.
Biological Activity Overview
Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of triazin compounds possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural features suggest potential efficacy against fungal pathogens as well .
Anticancer Potential
Research into triazin derivatives has revealed promising results in anticancer applications:
- Mechanism of Action : The triazinone core may interact with cellular targets involved in cancer progression, leading to apoptosis in cancer cells. Studies have shown that certain derivatives can inhibit tumor growth in vitro .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been noted:
- Inflammatory Mediators : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines in cell culture studies .
Case Studies and Research Findings
Several studies have examined the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for preparing derivatives of 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl-containing compounds like N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide?
- Methodology : A common approach involves coupling a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety to a hexanamide backbone via nucleophilic substitution or amidation. For example, diethyl (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) phosphate has been used as a reactive intermediate for introducing the triazine ring into target molecules .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side reactions, such as hydrolysis of the triazine ring. Validate purity via HPLC and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Verify the presence of characteristic peaks, such as the triazine C=O group (~165-170 ppm in C NMR) and sec-butyl protons (δ ~1.0-1.5 ppm in H NMR) .
- Infrared (IR) Spectroscopy : Confirm the C=O stretch (~1700 cm) and triazine ring vibrations (~1500-1600 cm) .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays : Adapt protocols from α-glucosidase inhibition studies (e.g., using Saccharomyces cerevisiae α-glucosidase). Measure activity via spectrophotometric detection of p-nitrophenyl-α-D-glucopyranoside hydrolysis at 400 nm, with IC determination using software like EZ-Fit .
- Cell-Based Assays : For CNS-targeted studies (relevant to GPR139 agonism), use neuronal cell lines expressing receptors of interest. Monitor intracellular Ca flux or cAMP levels .
Advanced Research Questions
Q. How can molecular modeling and docking studies predict the interaction of this compound with GPR139 or other CNS targets?
- Methodology :
Homology Modeling : If the target structure (e.g., GPR139) is unavailable, use BLAST to identify homologous proteins (e.g., bacterial glucosidases) for template-based modeling .
Molecular Dynamics (MD) : Simulate ligand-receptor interactions using NAMD or GROMACS, with trajectory analysis in VMD .
Docking Studies : Use LeadIT or AutoDock to predict binding poses, validated by Ramachandran plot analysis for model quality (>95% residues in allowed regions) .
- Case Study : TAK-041, a structurally similar GPR139 agonist, showed high binding affinity in habenula-expressed receptors, validated via in silico and in vivo models .
Q. How should researchers resolve contradictions in IC values across different enzyme inhibition studies?
- Troubleshooting Steps :
Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native) and substrate concentrations.
Data Normalization : Correct for batch-to-batch variability using positive controls (e.g., acarbose for α-glucosidase).
Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of differences. Replicate experiments ≥3 times .
- Example : In α-glucosidase studies, yeast-derived enzymes may yield different IC values compared to mammalian isoforms due to structural variations .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling of this compound?
- Model Selection :
- Rodent Models : Use Sprague-Dawley rats for bioavailability and metabolism studies. Monitor plasma concentrations via LC-MS/MS after oral/intravenous administration .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) and hepatotoxicity assays (ALT/AST levels) .
- Metabolism Insights : TAK-041 exhibited slow clearance in rats and dogs, with phase I/II metabolism involving cytochrome P450 isoforms and glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
